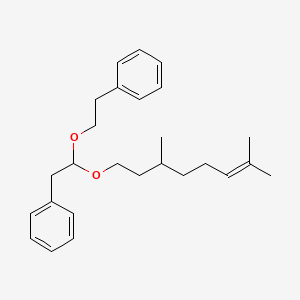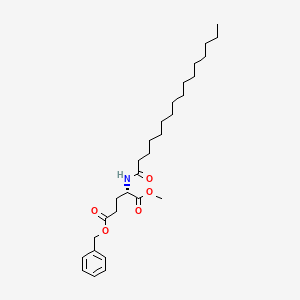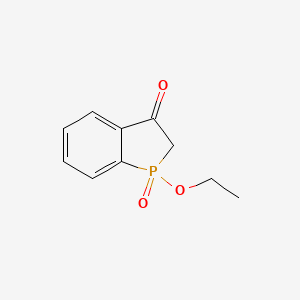
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is a chemical compound with the molecular formula C6H9O3P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide typically involves the reaction of phosphindole derivatives with ethoxy groups under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. Common solvents used in the synthesis include ethanol and other organic solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphindole oxides, while reduction can produce phosphindole hydrides .
Aplicaciones Científicas De Investigación
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phosphindole derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
1-Ethoxy-1,2-dihydro-3H-phosphol-3-one 1-oxide: Shares a similar core structure but differs in functional groups.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds have similar structural motifs and are used in similar applications.
Uniqueness: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
73466-84-9 |
|---|---|
Fórmula molecular |
C10H11O3P |
Peso molecular |
210.17 g/mol |
Nombre IUPAC |
1-ethoxy-1-oxo-2H-phosphindol-3-one |
InChI |
InChI=1S/C10H11O3P/c1-2-13-14(12)7-9(11)8-5-3-4-6-10(8)14/h3-6H,2,7H2,1H3 |
Clave InChI |
IJCUTULRTYINRB-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)CC(=O)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


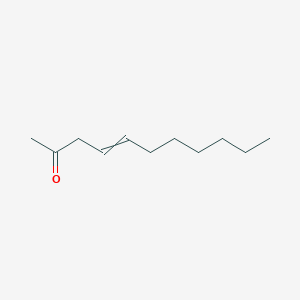

![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
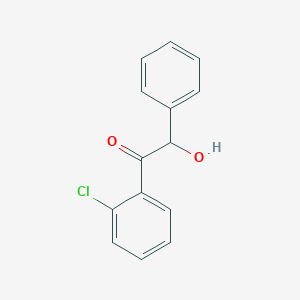
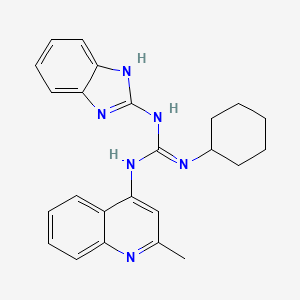
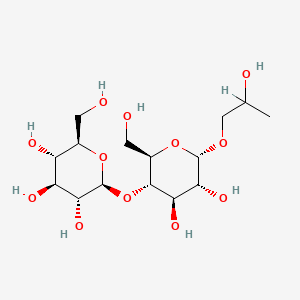

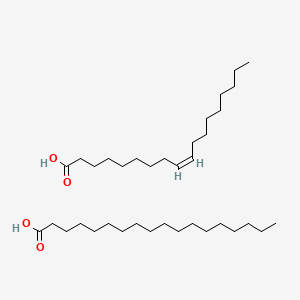

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
